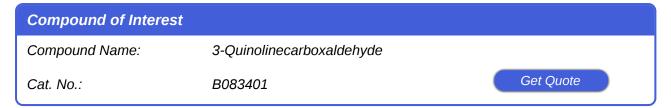


3-Quinolinecarboxaldehyde: A Technical Guide for Researchers

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CAS Number: 13669-42-6

This technical guide provides an in-depth overview of **3-Quinolinecarboxaldehyde**, a versatile heterocyclic aldehyde of significant interest to researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, experimental protocols for its synthesis, and its role in the modulation of cellular signaling pathways, particularly in the context of anticancer research.

Core Properties of 3-Quinolinecarboxaldehyde

3-Quinolinecarboxaldehyde, also known as 3-formylquinoline, is a solid, typically appearing as a white to yellow crystalline powder.[1] It is a key intermediate in organic synthesis, valued for its reactivity and utility as a building block for more complex molecules.[1][2]

Physicochemical Data



Property	Value	Reference
CAS Number	13669-42-6	[3][4][5][6]
Molecular Formula	C10H7NO	[1][3][4][6]
Molecular Weight	157.17 g/mol	[1][3][4][6]
Melting Point	68-71 °C	[1][5]
Boiling Point	128 °C at 1 mmHg	[1]
Appearance	White to yellow crystalline powder	[1]
Purity	≥96% (GC)	[1]
Synonyms	3-Formylquinoline, Quinoline- 3-carbaldehyde	[1][2][5]
EC Number	237-147-7	[4][6]
MDL Number	MFCD00006768	[1][4]

Experimental Protocols

The synthesis of **3-Quinolinecarboxaldehyde** and its derivatives is a critical aspect of its application in research. The Vilsmeier-Haack reaction is a widely employed method for the synthesis of substituted quinolines.

Synthetic Protocol: Vilsmeier-Haack Cyclization for 2-Chloro-3-formylquinoline

This protocol outlines the synthesis of a key precursor, 2-chloro-3-formylquinoline, from acetanilide, which can be subsequently converted to **3-Quinolinecarboxaldehyde**.

Materials:

- Acetanilide
- Phosphorus oxychloride (POCl₃)

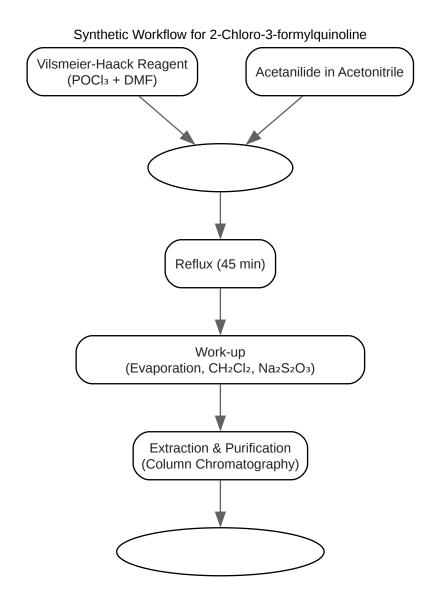


- N,N-Dimethylformamide (DMF)
- Acetonitrile
- Dichloromethane (CH₂Cl₂)
- Sodium thiosulphate solution
- Sodium sulfate (Na₂SO₄)
- Ethyl acetate
- Hexane
- Cetyl trimethyl ammonium bromide (CTAB) (optional, for micellar media)

Procedure:

- Preparation of the Vilsmeier-Haack reagent: In a flask cooled to -5 °C, slowly add phosphorus oxychloride (10 mmol) to N,N-dimethylformamide (10 mmol).[3]
- Reaction with Acetanilide: To a solution of acetanilide (5 mmol) in acetonitrile, add the
 prepared Vilsmeier-Haack reagent. For reactions in micellar media, a solution of CTAB (1ml
 of 0.05 mol) in acetonitrile can be added.[3]
- Reflux: Reflux the reaction mixture for 45 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]
- Work-up: After the reaction is complete, evaporate the acetonitrile. Dissolve the reaction mixture in dichloromethane and quench with a sodium thiosulphate solution.[3]
- Extraction and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum.[3] The crude product can be purified by column chromatography using a mixture of ethyl acetate and hexane (e.g., 3:7) as the eluent to obtain the pure 2-chloro-3-formylquinoline.[3]





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Caption: Synthetic workflow for 2-chloro-3-formylquinoline.

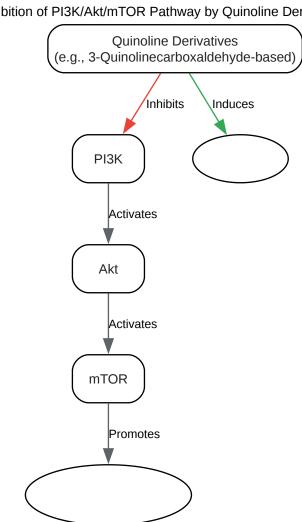
Biological Activity and Signaling Pathways

Quinoline derivatives have demonstrated a wide range of biological activities, including anticancer properties.[7] These compounds can influence key cellular signaling pathways that are often dysregulated in cancer.



Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Several studies have indicated that quinoline-based compounds can exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. Inhibition of key kinases in this pathway, such as PI3K, Akt, and mTOR, can lead to the induction of apoptosis in cancer cells.



Inhibition of PI3K/Akt/mTOR Pathway by Quinoline Derivatives

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Caption: Quinoline derivatives can inhibit the PI3K/Akt/mTOR pathway.



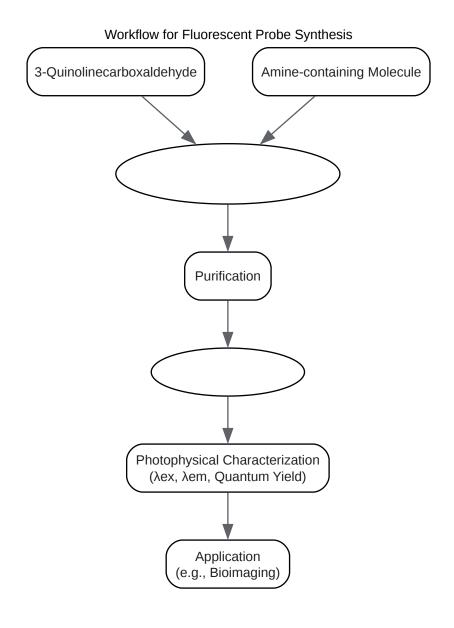
Applications in Fluorescent Probe Development

3-Quinolinecarboxaldehyde serves as a valuable scaffold for the development of fluorescent probes. Its aldehyde group can readily react with various nucleophiles to form fluorescent products, such as Schiff bases. These probes can be designed to detect specific analytes or to visualize cellular processes.

General Workflow for Fluorescent Probe Synthesis

The synthesis of a fluorescent probe from **3-Quinolinecarboxaldehyde** typically involves a condensation reaction with an amine-containing molecule to form a Schiff base, which often exhibits desirable photophysical properties.





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Caption: General workflow for synthesizing a fluorescent probe.

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